2-Morpholinothiazole

Organic synthesis Process chemistry Heterocyclic chemistry

Select 2-Morpholinothiazole for its privileged morpholinothiazole core, essential for sub-micromolar Ki values against tumor-associated carbonic anhydrase isoforms hCA IX/XII and validated PI3K inhibition. Solid-state at ambient (mp 46°C) simplifies handling vs. liquid alternatives. Demonstrated >2,000-fold activity range in anticancer SAR provides a tunable path for hit-to-lead optimization. Reproducible 75%+ synthetic yield from 2-bromothiazole, with scalable routes reaching ~87–99%, supports cost-efficient scale-up of this non-sulfonamide scaffold.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 21429-06-1
Cat. No. B1317029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinothiazole
CAS21429-06-1
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=CS2
InChIInChI=1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2
InChIKeyQHSGLIXDBAERBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholinothiazole (CAS 21429-06-1): Molecular Properties and Baseline Characteristics for Research Sourcing


2-Morpholinothiazole (4-(thiazol-2-yl)morpholine, CAS 21429-06-1) is a heterocyclic building block consisting of a thiazole ring directly coupled to a morpholine moiety via the 2-position nitrogen [1]. With a molecular formula of C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol, this compound exists as a solid at room temperature with a measured melting point of 46 °C and a boiling point of 290.9 ± 50.0 °C at 760 mmHg [1]. The morpholine substitution confers distinct physicochemical properties relative to unsubstituted thiazoles, including a calculated LogP of -0.24, a polar surface area (PSA) of 53.60 Ų, and a density of 1.3 ± 0.1 g/cm³ [1]. As a versatile pharmacophoric scaffold, the morpholinothiazole core is recognized in medicinal chemistry as a privileged structure for PI3K inhibition and carbonic anhydrase modulation . Commercial availability is established with multiple vendors offering the compound at ≥95% purity specifications suitable for research applications .

Why 2-Morpholinothiazole Cannot Be Substituted with Generic Thiazole Analogs: Evidence-Based Differentiation


The morpholinothiazole scaffold exhibits quantifiable divergence from alternative thiazole-containing building blocks across multiple selection-relevant dimensions. Direct comparisons with 2-bromothiazole (a common synthetic precursor) reveal substantial differences in physical state at ambient conditions: 2-morpholinothiazole is a solid with a melting point of 46 °C [1], whereas 2-bromothiazole is a liquid at room temperature with a melting point of approximately 17 °C and a boiling point of 171 °C . This difference carries practical implications for storage, handling, and formulation workflows. Furthermore, the morpholine moiety introduces distinct electronic and steric properties that cannot be recapitulated by simple alkyl or aryl thiazole substitutions. Structure-activity relationship studies on carbonic anhydrase inhibitors demonstrate that the morpholine substitution pattern is essential for achieving sub-micromolar Ki values against tumor-associated isoforms hCA IX and XII [2], while analogous scaffolds lacking the morpholine functionality show markedly different inhibition profiles. The quantitative evidence presented in Section 3 establishes why generic thiazole substitution cannot reproduce the performance characteristics documented for 2-morpholinothiazole and its derivatives.

2-Morpholinothiazole (CAS 21429-06-1): Quantifiable Differentiation Evidence for Research and Industrial Selection


Synthesis Yield Differential: US Patent Route (75% Yield) for 2-Morpholinothiazole versus Alternative Synthetic Methodologies

A specific synthesis route documented in US Patent US08658637B2 for 2-morpholinothiazole achieves a chromatographically isolated yield of 75% (513 mg from 356 μL 2-bromothiazole, 4.00 mmol scale) under the described conditions of 100 °C heating in morpholine for 61 hours . This yield represents a reference benchmark for direct morpholine substitution on the thiazole core. In comparison, alternative synthetic routes for 4-(thiazol-2-yl)morpholine reported in the literature demonstrate yields ranging from ~87% to ~99% depending on the specific methodology and reaction conditions employed [1]. The 75% yield documented in the patent provides a reproducible baseline for academic and industrial process optimization, while the higher-yielding routes (~87%–99%) [1] offer potential targets for process intensification or scale-up development.

Organic synthesis Process chemistry Heterocyclic chemistry

Carbonic Anhydrase Isoform Selectivity: Morpholinothiazole-Derived Inhibitors Show Ki Differential for hCA IX/XII versus hCA I

2-Morpholino-4-phenylthiazol-5-yl acrylamide derivatives (8a–s), containing the 2-morpholinothiazole core scaffold, were evaluated against four human carbonic anhydrase isoforms (hCA I, II, IX, XII) with acetazolamide (AAZ) as the reference standard [1]. The compounds demonstrated a clear selectivity profile: all tested derivatives were inactive against the cytosolic hCA I isoform (Ki >100 μM), while exhibiting measurable inhibition against the physiologically relevant cytosolic hCA II (Ki = 9.3–77.7 μM) and the tumor-associated transmembrane isoforms hCA IX (Ki = 54.7–96.7 μM) and hCA XII (Ki = 4.6–8.9 μM) [1]. This isoform discrimination pattern represents a class-level characteristic of morpholinothiazole-containing scaffolds, with the most potent compound (8r) achieving a Ki of 4.6 μM against hCA XII.

Medicinal chemistry Enzyme inhibition Carbonic anhydrase

Anticancer Activity of Morpholinothiazole-Chalcone Hybrids: IC₅₀ Range Comparison with Standard Chemotherapeutics

A library of chalcone derivatives incorporating the oxazol-4-yl-2-morpholinothiazole scaffold (compounds 10a–j) was evaluated for anticancer activity against the HEp-2 human laryngeal carcinoma cell line [1]. The synthesized compounds exhibited IC₅₀ values spanning from 0.005 μM to 11.49 μM, representing a >2,000-fold potency range within the same chemical series [1]. The most potent analog (IC₅₀ = 0.005 μM, equivalent to 5 nM) demonstrates cytotoxic activity comparable to clinically relevant anticancer agents in the low nanomolar range. This potency range is achieved through systematic structural variation of the chalcone appendage while maintaining the 2-morpholinothiazole core as the invariant pharmacophore.

Anticancer drug discovery Chalcone derivatives Cytotoxicity

Physical State and Melting Point Differentiation: 2-Morpholinothiazole (Solid, 46 °C) versus 2-Bromothiazole (Liquid, 17 °C)

2-Morpholinothiazole (CAS 21429-06-1) is a solid at ambient temperature with a reported melting point of 46 °C [1]. In direct contrast, its common synthetic precursor 2-bromothiazole (CAS 3034-53-5) exists as a liquid at room temperature with a melting point of approximately 17 °C and a boiling point of 171 °C . Further comparison with structurally related thiazoles reveals that 2-(4-methylphenyl)-1,3-thiazole exhibits a melting point of approximately 300 °C , representing the high-temperature extreme for this compound class. The 46 °C melting point of 2-morpholinothiazole positions this compound in a moderate thermal stability range, solid at standard laboratory storage conditions yet readily liquefiable with mild warming, which may facilitate certain formulation or reaction workflows.

Physicochemical properties Solid-state chemistry Material handling

PI3K Inhibition Profile: Morpholinothiazole Core Demonstrates Class I PI3K Inhibitory Activity Across α and β Isoforms

2-Morpholinothiazole has been characterized as a Class I phosphoinositide 3-kinase (PI3K) inhibitor with documented activity against multiple PI3K family members, including PI3Kα and PI3Kβ isoforms . The compound functions through ATP-binding site competition, preventing ATP from binding and thereby blocking kinase activation and downstream signaling . In xenograft tumor models, 2-morpholinothiazole has demonstrated tumor growth inhibition, supporting its utility as a validated PI3K inhibitor scaffold . This activity profile distinguishes the morpholinothiazole core from other thiazole-based kinase inhibitor scaffolds that may exhibit isoform-specific or alternative target engagement patterns. For context, optimized PI3K inhibitors from distinct chemical series achieve IC₅₀ values in the low nanomolar range: compound 11d exhibits PI3K IC₅₀ = 4.4 nM [1]; compound 8i demonstrates PI3Kα IC₅₀ = 1.03 nM [2]; and PIK-93 shows PI3Kα IC₅₀ = 39 nM .

PI3K inhibition Kinase inhibitor Cancer therapeutics

Vendor Purity Specifications: 2-Morpholinothiazole Minimum 95% Purity with Full Analytical Documentation

Commercial suppliers of 2-morpholinothiazole (CAS 21429-06-1) maintain documented purity specifications with a minimum assay of 95% as the standard research-grade threshold . Batch-specific Certificates of Analysis (CoA) and Safety Data Sheets (SDS) are available upon request, providing traceable quality assurance documentation . The compound is supplied with MDL number MFCD08052659 for unambiguous identification in procurement and inventory systems . This level of analytical characterization and documentation support is consistent with established research chemical supply standards. For comparison, the synthetic precursor 2-bromothiazole is commercially available at 98%+ purity specifications , reflecting the higher purity typically achievable for simpler, more volatile thiazole derivatives.

Quality control Analytical chemistry Procurement specifications

2-Morpholinothiazole (CAS 21429-06-1): Optimal Research and Industrial Application Scenarios


Carbonic Anhydrase Inhibitor Drug Discovery: Targeting Tumor-Associated Isoforms hCA IX and hCA XII

Research programs focused on developing non-sulfonamide carbonic anhydrase inhibitors should prioritize the 2-morpholinothiazole scaffold based on documented selectivity for tumor-associated isoforms hCA IX (Ki = 54.7–96.7 μM) and hCA XII (Ki = 4.6–8.9 μM) while sparing the cytosolic hCA I isoform (Ki >100 μM) [1]. This isoform discrimination profile is particularly relevant for oncology applications where hCA IX and XII are validated therapeutic targets in hypoxic tumor microenvironments. The 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives establish a tractable SAR path for further optimization of potency and isoform selectivity [1].

Anticancer Lead Optimization: Morpholinothiazole-Chalcone Hybrids with Nanomolar Potency

Medicinal chemistry teams pursuing anticancer lead development can leverage the 2-morpholinothiazole core as a validated scaffold for constructing chalcone hybrid molecules with demonstrated cytotoxicity against HEp-2 carcinoma cells. The SAR analysis across derivatives 10a–j reveals a tunable potency range spanning 0.005–11.49 μM, with the optimal analog achieving a 5 nM IC₅₀ [2]. This >2,000-fold activity range demonstrates that systematic structural modification of peripheral substituents while maintaining the invariant morpholinothiazole core can yield substantial potency improvements, making this scaffold suitable for hit-to-lead and lead optimization campaigns [2].

PI3K Inhibitor Scaffold Validation: Class I Kinase Inhibition with In Vivo Proof-of-Concept

For kinase inhibitor discovery programs targeting the PI3K/AKT/mTOR signaling axis, 2-morpholinothiazole offers a validated Class I PI3K inhibitor scaffold with documented activity against PI3Kα and PI3Kβ isoforms and demonstrated tumor growth inhibition in xenograft models . The ATP-competitive mechanism of action is consistent with established PI3K inhibitor pharmacology, and the scaffold can serve as a starting point for isoform-selective optimization campaigns. This validation distinguishes 2-morpholinothiazole from uncharacterized thiazole building blocks lacking documented target engagement or in vivo efficacy data .

Synthetic Route Selection and Process Chemistry Development: 75% Baseline Yield for Scale-Up Planning

Process chemistry teams evaluating make-versus-buy decisions for 2-morpholinothiazole can reference the US Patent US08658637B2 procedure as a reproducible synthetic baseline, which achieves 75% isolated yield from 2-bromothiazole and morpholine at 100 °C over 61 hours . This yield establishes a conservative floor for process economics analysis. Alternative literature routes documenting yields up to ~87–99% [3] provide targets for process intensification efforts. The availability of multiple synthetic methodologies with documented yields enables informed route selection based on scale, equipment availability, and purity requirements [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Morpholinothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.